molecular formula C12H16ClN3O2 B6263574 8-(piperazin-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride CAS No. 105684-87-5

8-(piperazin-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride

Cat. No.: B6263574
CAS No.: 105684-87-5
M. Wt: 269.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties:
8-(Piperazin-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride is a benzoxazine derivative characterized by a bicyclic benzoxazin-3-one core substituted with a piperazine ring at the 8-position and stabilized as a hydrochloride salt. The molecular formula is C₁₂H₁₄ClN₃O₂, with a molecular weight of 283.72 g/mol (estimated). The hydrochloride salt enhances solubility and bioavailability, a common feature in pharmaceuticals .

Piperazine substitutions are pharmacologically significant, often improving receptor binding and pharmacokinetics .

Properties

CAS No.

105684-87-5

Molecular Formula

C12H16ClN3O2

Molecular Weight

269.7

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization of o-Aminophenol

In a representative procedure, 2-aminophenol reacts with chloroacetyl chloride in dichloromethane in the presence of triethylamine. The reaction proceeds via nucleophilic acyl substitution, forming the intermediate 2-chloro-N-(2-hydroxyphenyl)acetamide, which subsequently undergoes intramolecular cyclization to yield 2H-1,4-benzoxazin-3(4H)-one. Modifications to the aromatic ring (e.g., halogenation at specific positions) are introduced at this stage to enable downstream functionalization.

Example protocol :

  • Dissolve 2-aminophenol (10 g, 0.091 mol) in anhydrous dichloromethane.

  • Add chloroacetyl chloride (9.8 mL, 0.109 mol) dropwise under nitrogen at 0°C.

  • Stir for 4 hours at room temperature, then pour into ice-cold water.

  • Filter the precipitate and recrystallize from ethanol to obtain the benzoxazinone core.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt to improve stability and solubility.

Protocol :

  • Dissolve 8-(piperazin-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one (3 g, 0.01 mol) in anhydrous diethyl ether.

  • Add concentrated hydrochloric acid (1.2 mL, 0.012 mol) dropwise with stirring.

  • Filter the precipitate and wash with cold ether to yield the hydrochloride salt.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : νmax\nu_{\text{max}} 1685 cm1^{-1} (C=O), 1250 cm1^{-1} (C-O-C).

  • 1^1H NMR (DMSO-d6_6) : δ\delta 2.8–3.2 (m, 8H, piperazine-H), 4.6 (s, 2H, OCH2_2), 6.8–7.2 (m, 3H, Ar-H).

  • Mass (LC-MS) : m/z 261.3 [M+H]+^+.

Physicochemical Properties

PropertyValue
Melting point234–236°C (decomp.)
SolubilitySoluble in DMF, methanol
Molecular formulaC14_{14}H18_{18}N3_3O2_2·HCl

Optimization and Yield Considerations

  • Yield of benzoxazinone core : 68–72%.

  • Piperazine substitution efficiency : 65–70% under reflux conditions.

  • Salt formation : Near-quantitative conversion (95–98%) .

Chemical Reactions Analysis

Key Steps

  • Benzoxazine Ring Formation :

    • The benzoxazine core (3,4-dihydro-2H-1,4-benzoxazin-3-one) is often synthesized via cyclization reactions. For example, reacting o-aminophenol with chloroacetyl chloride in the presence of a base like triethylamine forms the benzoxazine skeleton .

  • Substitution at the 8-Position :

    • Piperazin-1-yl groups are introduced via nucleophilic substitution or coupling reactions. For instance, 8-(2-bromoethyl)-2H-1,4-benzoxazin-3(4H)-one can react with piperazine in solvents like DMF, using bases such as triethylamine or coupling agents like EDC HCl .

  • Salt Formation :

    • Hydrochloride salts are typically formed by reacting the free base with hydrochloric acid under controlled conditions .

Reaction Conditions and Yields

Reaction Step Conditions Yield Source
Benzoxazine ring formationo-Aminophenol + chloroacetyl chloride, triethylamine, DCM, refluxNot specified
Piperazine substitution8-(2-bromoethyl)-2H-1,4-benzoxazin-3(4H)-one + piperazine, DMF, triethylamine, reflux~70%
PurificationSilica gel chromatography (30% EtOAc/hexane)Not specified

Analytical Data

Parameter Details Source
1H NMR δ = 1.5–1.8 (t, 6H, CH₂ of piperazine), 3.4–3.6 (d, 4H, CH₂ of piperazine), 4.6 (s, 2H, O-CH₂)
13C NMR δ = 24.2, 25.4 (2), 48.6 (2), 54.2, 67.0, 112.8, 117.1, 121.2, 128.2, 128.6, 145.1, 164.8, 167.8 ppm
HRMS Found: C₁₅H₁₈N₂O₃[M+H]+ = 275
Molecular Formula C₁₄H₂₁Cl₂N₃O₂ (hydrochloride salt)

Pharmacological Profile

The compound and its analogs (e.g., 8-[2-(4-aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones) exhibit:

  • High potency as 5-HT1A/B/D receptor antagonists (IC₅₀ values in the low nanomolar range) .

  • Dual activity as serotonin reuptake inhibitors (SerT) in some derivatives .

  • High selectivity over hERG potassium channels , reducing cardiovascular risk .

Challenges and Considerations

  • Regioselectivity : Substitution at the 8-position requires precise control of reaction conditions to avoid off-target modifications .

  • Scalability : Multi-step syntheses (e.g., coupling, purification) may limit industrial-scale production unless optimized .

  • Stability : Benzoxazine derivatives are often sensitive to moisture and light, necessitating inert reaction conditions .

Alternative Routes

  • Lewis Acid-Catalyzed Cyclization :

    • Aziridine ring opening with 2-halophenols, followed by Cu(I)-catalyzed cyclization for enantioselective synthesis .

  • N-Alkylation/Reduction :

    • Oxobenzoxazine derivatives can undergo N-alkylation with halides, followed by reduction (e.g., borane-THF) to form hydroxylalkyl intermediates .

Data Table: Comparative Analysis

Compound Key Feature Synthesis Step Yield Source
4-(2-oxo-2-(piperazin-1-yl)ethyl)-2H-benzo[b] oxazin-3(4H)-onePiperazine substitution at 4-positionEDC HCl coupling, DMF, reflux~70%
8-(piperazin-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloridePiperazine at 8-positionAnalogous coupling methodsNot specified

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity
    • Several studies have indicated that derivatives of benzoxazine compounds exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Antipsychotic Properties
    • Research has shown that compounds similar to 8-(piperazin-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride may possess antipsychotic properties. They are thought to work by antagonizing dopamine receptors, which is a common mechanism for many antipsychotic medications.
  • Neuroprotective Effects
    • Preliminary studies suggest neuroprotective capabilities against neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier enhances its potential in treating central nervous system disorders.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntidepressantSerotonin and norepinephrine reuptake inhibition
AntipsychoticDopamine D2 receptor antagonism
NeuroprotectiveAnti-inflammatory and antioxidant properties

Case Study Insights

  • Case Study on Antidepressant Effects :
    • A study published in Journal of Medicinal Chemistry explored the antidepressant effects of related benzoxazine compounds in rats. The results showed significant reductions in depressive-like behaviors following administration of the compound, suggesting its potential as a therapeutic agent for depression.
  • Antipsychotic Evaluation :
    • In another investigation, the efficacy of similar compounds was assessed in patients with schizophrenia. The findings indicated a marked improvement in psychotic symptoms with minimal side effects, highlighting the clinical relevance of benzoxazine derivatives.
  • Neuroprotection :
    • Research conducted on neurodegenerative models demonstrated that the compound could reduce oxidative stress markers and improve cognitive function, suggesting its role as a neuroprotective agent.

Potential Future Directions

The ongoing research into this compound indicates several promising avenues:

  • Further Exploration in Clinical Trials : Conducting extensive clinical trials to validate its efficacy and safety profile in humans.
  • Synthesis of New Derivatives : Modifying the chemical structure to enhance potency and selectivity towards specific targets.
  • Combination Therapies : Investigating the compound's effectiveness when used alongside existing treatments for mental health disorders.

Mechanism of Action

The mechanism of action of 8-(piperazin-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptors, modulating their activity and influencing downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Structural Features Key Differences Pharmacological Activity References
6-Chloro-7-(piperazine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride Benzoxazine core with Cl at C6 and piperazine-sulfonyl at C7 Sulfonyl group increases polarity; Cl enhances electrophilicity Potential anticancer activity (unverified)
Brilaroxazine Hydrochloride Benzoxazine core with butoxy-linked piperazine and 2,3-dichlorophenyl Extended alkyl chain improves CNS penetration Phase III antipsychotic (USAN designation); targets dopamine/serotonin receptors
BONC-013 (Ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate) Ethyl ester and Cl at C6; methyl at C4 Ester group enhances membrane permeability Topoisomerase I poison (IC₅₀ = 0.0006 µM)
1-(3,4-Dihydro-2H-1,4-benzoxazin-4-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride Piperazinyl ethyl ketone linked to benzoxazine Ketone spacer modulates binding affinity Unspecified; likely CNS or anticancer applications

Key Findings from Comparative Analysis

Topoisomerase Inhibition :

  • BONC-001 (hydroxy-substituted benzoxazine) exhibits catalytic inhibition (IC₅₀ = 8.34 mM), while BONC-013 (methyl and Cl substituents) acts as a potent poison. This highlights the critical role of electron-withdrawing groups (Cl) and alkyl substituents (methyl) in enhancing activity .
  • The target compound lacks these substituents, suggesting weaker topoisomerase inhibition unless modified.

Piperazine Modifications :

  • Brilaroxazine ’s piperazine-dichlorophenyl moiety enables CNS activity, whereas 8-(piperazin-1-yl)-benzoxazine hydrochloride may lack sufficient lipophilicity for blood-brain barrier penetration without additional hydrophobic groups .

Synthetic Accessibility :

  • The target compound is listed as a building block (CymitQuimica), indicating its utility in synthesizing complex derivatives. In contrast, Brilaroxazine requires multi-step functionalization, reflecting its advanced clinical status .

Mechanistic and Clinical Implications

  • Anticancer Potential: The target compound’s benzoxazine core aligns with topoisomerase inhibitors like BONC-013, but its lack of electronegative substituents may limit efficacy. Structural optimization (e.g., adding Cl or methyl groups) could enhance activity .
  • CNS Applications : Piperazine derivatives like Brilaroxazine demonstrate the scaffold’s versatility. Introducing hydrophobic groups (e.g., aryl rings) may redirect the target compound toward neuropsychiatric targets .

Biological Activity

8-(Piperazin-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature and research findings.

Chemical Structure and Properties

The compound belongs to the class of benzoxazines, which are characterized by a benzene ring fused to an oxazine ring. The presence of the piperazine moiety enhances its pharmacological profile by potentially improving solubility and bioavailability.

Anticancer Properties

Research indicates that derivatives of benzoxazines exhibit significant anticancer activity. A study focusing on various 1,4-benzoxazin-3-one analogs found that certain modifications lead to enhanced potency against cancer cell lines. The compound's structure allows it to interact with key cellular pathways involved in tumor growth and metastasis .

Antimicrobial Activity

This compound has shown promising antimicrobial effects. Piperazine derivatives are known for their ability to inhibit bacterial growth and are effective against a range of pathogens. This antimicrobial activity is attributed to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes .

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological effects. Piperazine derivatives are recognized for their role as acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. Research has demonstrated that these compounds can enhance cholinergic neurotransmission by inhibiting the breakdown of acetylcholine .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft.
  • Interaction with Receptors : It may modulate various receptors involved in neurotransmission and cell signaling pathways.
  • Antioxidant Properties : Some studies suggest that benzoxazine derivatives possess antioxidant properties, which can protect cells from oxidative stress .

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

StudyFindings
Study 1 Demonstrated significant anticancer activity against breast cancer cell lines with IC50 values in the low micromolar range .
Study 2 Found that piperazine derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
Study 3 Investigated the neuroprotective effects in an Alzheimer's disease model, showing improved cognitive function in treated subjects .

Q & A

Basic: What established synthetic routes are available for 8-(piperazin-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a benzoxazine scaffold with a piperazine derivative under reflux conditions in a polar aprotic solvent (e.g., DMF or DMSO) with a base like triethylamine. For example, intermediates such as 1-(chloroacetyl)piperazine derivatives (as seen in ) can facilitate coupling. Purification often employs column chromatography with gradients of methanol/dichloromethane or recrystallization from ethanol/water mixtures. Critical quality control steps include HPLC purity assessment (>95%) and mass spectrometry (e.g., ESI-MS) to confirm molecular weight .

Advanced: How can researchers optimize reaction conditions to improve yield in multi-step syntheses?

Methodological Answer:
Optimization requires systematic evaluation of reaction parameters:

  • Temperature and Solvent: Use high-throughput screening (HTS) to test solvents (e.g., acetonitrile vs. THF) and temperatures (25–100°C). highlights the use of trifluoroacetic acid in methylene chloride for deprotection steps.
  • Catalysts: Explore palladium-based catalysts for coupling reactions or acid scavengers like molecular sieves.
  • Workflow Design: Apply Design of Experiments (DoE) to identify interactions between variables. For example, a Central Composite Design can optimize molar ratios of reactants and reaction time.
    Post-reaction, employ techniques like lyophilization (for hydrochloride salts) and monitor by TLC or LC-MS for real-time yield assessment .

Basic: What spectroscopic and crystallographic methods validate the compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ confirms proton environments (e.g., piperazine NH at δ 2.5–3.5 ppm, benzoxazine aromatic protons at δ 6.5–7.5 ppm).
  • X-ray Crystallography: Single-crystal diffraction (as in ) resolves bond lengths and angles, particularly the dihedral angle between benzoxazine and piperazine moieties.
  • IR Spectroscopy: Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) verify functional groups.
    Cross-referencing with databases like Cambridge Structural Database (CSD) ensures consistency .

Advanced: How can researchers resolve contradictions in reported biological activity across studies?

Methodological Answer:
Discrepancies may arise from impurities (e.g., unreacted intermediates) or assay variability. Mitigation strategies include:

  • Purity Assessment: Use HPLC with charged aerosol detection (CAD) or NMR purity assays ().
  • Standardized Assays: Replicate studies under controlled conditions (e.g., cell line viability assays with ATP-based luminescence).
  • Meta-Analysis: Apply statistical tools (e.g., Bayesian hierarchical modeling) to aggregate data from multiple sources, adjusting for variables like solvent (DMSO concentration) or incubation time.
    Reference standards (e.g., ) should be used for calibration .

Basic: What storage conditions ensure the compound’s long-term stability?

Methodological Answer:

  • Temperature: Store at –20°C in airtight containers to prevent hydrolysis of the benzoxazine ring.
  • Humidity Control: Use desiccants (silica gel) to avoid clumping, as hydrochloride salts are hygroscopic ().
  • Light Sensitivity: Protect from UV exposure by using amber glass vials.
    Stability studies (e.g., accelerated aging at 40°C/75% RH for 6 months) can predict shelf life. Monitor degradation via LC-MS for byproducts like oxidized piperazine .

Advanced: What strategies enable synthesis of isotopically labeled analogs for pharmacokinetic studies?

Methodological Answer:

  • Deuterium Labeling: Replace hydrogen with deuterium using Pd/C catalysis in D₂O (e.g., deuterated piperazine in ).
  • ¹³C/¹⁵N Isotopes: Incorporate labeled precursors (e.g., ¹³C-benzoxazine) via Suzuki-Miyaura coupling.
  • Tracer Synthesis: Use radiolabeled iodine (¹²⁵I) for in vivo distribution studies, employing iodinated intermediates ().
    Characterization requires high-resolution MS and radio-HPLC .

Basic: Which analytical techniques quantify trace impurities in the compound?

Methodological Answer:

  • HPLC-DAD/ELSD: Detect impurities at 0.1% levels using C18 columns ().
  • LC-HRMS: Identify unknown impurities via exact mass (e.g., m/z shifts indicating methylation or oxidation).
  • NMR Spectroscopy: ¹H NMR with a sensitivity-enhanced probe can detect impurities >0.5%.
    Pharmaceutical reference standards () provide benchmarks for impurity profiling .

Advanced: How can computational modeling predict the compound’s binding affinity for target receptors?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin or dopamine receptors (piperazine is a common pharmacophore).
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
  • QSAR Models: Train models on datasets (e.g., ChEMBL) to correlate structural features (e.g., logP, polar surface area) with activity. Validate predictions via in vitro binding assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.